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Introduction

Rugocrixan, also known as AZD8797 and KAND567, is a potent and selective, orally
bioavailable, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1
(CX3CR1).[1][2] CX3CR1 is the unique receptor for the chemokine Fractalkine (CX3CL1), and
their signaling axis plays a critical role in mediating neuron-microglia communication and
modulating inflammatory responses in various pathological conditions.[3][4] By blocking the
CX3CL1/CX3CR1 pathway, Rugocrixan prevents the recruitment and extravasation of
CX3CR1-expressing leukocytes and monocytes, thereby inhibiting exaggerated inflammatory
responses.[1] This mechanism of action makes Rugocrixan a promising therapeutic candidate
for a range of inflammatory and neuroinflammatory diseases, as well as certain types of cancer.

[1]

These application notes provide a summary of reported in vivo concentrations and detailed
protocols for the use of Rugocrixan in preclinical animal models, intended to guide
researchers in their study design.

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of Rugocrixan used
in various in vivo models.
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Table 1: In Vivo Efficacy of Rugocrixan in a Rat Model of Experimental Autoimmune

Encephalomyelitis (EAE)

. Administration Observed
Animal Model Dosage Reference
Route Effects
) Dose-dependent
Dark Agouti Rats ~ Subcutaneous .
) ) reduction of
with MOG- osmotic 32 umol/kg/day o [5]
) o clinical EAE
induced EAE minipumps
scores.
Significant
reduction of
clinical score and
incidence of
Dark Agouti Rats  Subcutaneous relapses.
with MOG- osmotic 64 pumol/kg/day Reduced [5]
induced EAE minipumps inflammation,
demyelination,
and axonal
degeneration in
the spinal cord.
Concentration-
dependent
Dark Agouti Rats  Subcutaneous 39 umol/kg/day reduction in
with MOG- osmotic & 78 clinical [5]
induced EAE minipumps pmol/kg/day symptoms and

pathological
signs of EAE.

Table 2: In Vivo Efficacy of Rugocrixan in Other Animal Models
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] Administration Observed
Animal Model Dosage Reference
Route Effects
Enhanced early
behavioral
recovery,
Rat Acute Spinal Intraperitoneal suppressed
: I 80 pg/kg/day : [6]
Cord Injury injection apoptosis,
necrosis, and
inflammatory
responses.
_ Improved
Orthotopic . .
) ) Intraperitoneal survival, reduced
Murine Glioma S 80 ug/kg/day ) [7]
Injection tumor immune

(GL-261 cells)

cell infiltration.

Table 3: In Vivo Pharmacokinetics and Potency
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Parameter Value Species Notes Reference

Estimated from
concentration-
. response
In vivo IC50 ~2 UM (plasma) Rat (EAE model) ] ] [5]
relationship on
clinical EAE

Scores.

Inhibition of
Fractalkine-
. induced actin
Ex vivo IC50 1.7 uM (plasma) Rat (EAE model) o [5]
polymerization in
blood

monocytes.

Binding Affinity In vitro receptor
_ 7nM Rat CX3CR1 o [5]
(Ki) binding.

Binding Affinity In vitro receptor
) 54 nM Mouse CX3CR1 o [8]
(Ki) binding.

Experimental Protocols

Protocol 1: Administration of Rugocrixan in a Rat Model
of EAE

This protocol is based on studies using the Dark Agouti rat model of myelin oligodendrocyte
glycoprotein (MOG)-induced EAE.[5]

1. Materials:

Rugocrixan (AZD8797)
Hydroxy-propyl-beta-cyclodextrin (HP-B-CD)
Sterile saline (0.9% NacCl)

Osmotic minipumps (e.g., Alzet)

Dark Agouti rats

N

. Preparation of Dosing Solution:
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e Prepare a 30—35% (wt/wt) solution of HP-3-CD in sterile saline.

» Dissolve Rugocrixan in the HP-B-CD solution to achieve the desired final concentration for
delivery. The concentration will depend on the pump flow rate and the target daily dose (e.g.,
32 or 64 pmol/kg/day).

e Ensure the solution is sterile-filtered before filling the osmotic pumps.

3. Surgical Implantation of Osmotic Minipumps:

e Anesthetize the rats according to standard laboratory procedures.

» Shave and sterilize the skin on the back, between the shoulder blades.

» Make a small subcutaneous pocket using blunt dissection.

* Insert a sterile osmotic minipump filled with the Rugocrixan solution into the pocket.
» Close the incision with sutures or surgical staples.

» Provide appropriate post-operative care, including analgesia.

4. EAE Induction (Active Immunization):

e EAE can be induced in Dark Agouti rats by immunization with rat spinal cord homogenate or
a specific myelin antigen like MOG.[9][10]

o Prepare an emulsion of the encephalitogen (e.g., MOG1-125 peptide) in Complete Freund's
Adjuvant (CFA).

o Administer a single intradermal injection of the emulsion (e.g., 0.1 mL) into the base of the
tail or a footpad.[9]

5. Monitoring and Assessment:

» Monitor the animals daily for clinical signs of EAE, typically starting around day 8-10 post-
immunization.

e Score the disease severity using a standardized scale (e.g., 0 = no disease, 1 = tail
limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

¢ At the end of the study, collect plasma for pharmacokinetic analysis and spinal cord tissue for
histopathological evaluation of inflammation, demyelination, and axonal damage.

Protocol 2: Administration of Rugocrixan in a Mouse
Glioma Model

This protocol is based on a study using an orthotopic murine glioma model.[7]
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1. Materials:

e Rugocrixan (AZD8797)

¢ Dimethyl sulfoxide (DMSOQO)

o Sterile phosphate-buffered saline (PBS)

e C57BL/6 mice

e GL-261 glioma cells (or other suitable cell line)

2. Preparation of Dosing Solution:

e Dissolve Rugocrixan in DMSO to create a stock solution.

» For daily injections, dilute the stock solution in sterile PBS to the final desired concentration
(e.g., for an 80 pg/kg dose). The final DMSO concentration should be minimized to avoid
toxicity.

3. Orthotopic Tumor Implantation:

» Anesthetize the mice and secure them in a stereotactic frame.

» Create a burr hole in the skull over the desired injection site (e.g., the right frontal lobe).

e Slowly inject a suspension of GL-261 cells (e.g., 5 x 10”4 cells) into the brain parenchyma.
o Close the incision.

4. Administration of Rugocrixan:

o Begin daily intraperitoneal (IP) injections of the Rugocrixan solution the day after tumor
implantation.

e A control group should receive vehicle (DMSO in PBS) injections.

o Continue daily treatment for the duration of the study (e.g., 30 days) or until humane
endpoints are reached.

5. Monitoring and Assessment:

¢ Monitor the mice daily for signs of tumor burden (e.g., weight loss, neurological deficits).

e Track survival time.

o At the end of the study, collect brain tissue for histological analysis of tumor size and immune
cell infiltration. Plasma can also be collected to measure drug levels.[7]

Visualizations
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Caption: CX3CL1/CX3CRL1 signaling pathway and the mechanism of action of Rugocrixan.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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